5-tert-Butyl-m-xylene's primary application in scientific research lies in its role as a crucial intermediate for the synthesis of various chemicals. Its tert-butyl group (a bulky three-carbon fragment) and a methyl group positioned at specific locations on the molecule (meta position of the benzene ring) provide valuable functional groups for further chemical transformations [].
One prominent example is the synthesis of 5-tert-Butyl isophthalic acid (TBIA) []. TBIA is a key component in the production of polyester resins, widely used in various applications like coatings, films, and engineering plastics []. Research explores using 5-tert-Butyl-m-xylene as a starting material for the efficient production of high-purity TBIA [].
Research is ongoing to explore the potential of 5-tert-Butyl-m-xylene in other scientific research areas. Due to its unique chemical structure, it might serve as a:
5-tert-Butyl-m-xylene (TBMX), also known as 1-tert-butyl-3,5-dimethylbenzene, is a colorless liquid aromatic hydrocarbon. It is a derivative of xylene, a common industrial solvent, with a tert-butyl group (a bulky three-carbon branch) attached to the fifth position of the molecule [].
TBMX is not widely found naturally. However, it can be synthesized from readily available starting materials, making it a useful intermediate for organic synthesis [].
The significance of TBMX in scientific research lies in its potential applications. Due to its unique structure with a bulky tert-butyl group, it can be used as:
TBMX has a benzene ring structure with three methyl groups attached. One methyl group is located at the meta (m) position (third position relative to the other methyl group) and the other two, including the tert-butyl group (which can be represented as C(CH3)3), are positioned at the first and fifth positions [].
Key features of the TBMX structure include:
Several chemical reactions involving TBMX are relevant in scientific research. Here are a few examples:
Due to the presence of the aromatic ring, TBMX can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups depending on the reaction conditions.
Under harsh conditions, such as high temperature with strong acids, TBMX can undergo dealkylation, where one or more alkyl groups are removed from the aromatic ring.
Irritant